1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
Description
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS: 1382486-27-2) is a brominated heterocyclic compound featuring a cyclobutane ring fused to a pyridine moiety. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol . The compound is a white crystalline powder, stored under inert conditions at 2–8°C to ensure stability .
Properties
IUPAC Name |
sodium;1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.Na/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKGPPVNAODSGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrNNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination at the 5-position to form 5-bromopyridine.
Cyclopropanation: The bromopyridine is then subjected to cyclopropanation to introduce the cyclobutane ring.
Carboxylation: The cyclobutane ring is carboxylated to form cyclobutanecarboxylic acid.
Sodium Salt Formation: Finally, the carboxylic acid is converted to its sodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻)
Reduction: 5-aminopyridine derivatives
Substitution: Various substituted pyridines
Scientific Research Applications
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this section compares the sodium salt derivative with three analogous compounds:
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid (Free Acid Form)
The sodium salt’s improved solubility makes it advantageous for drug formulation, whereas the free acid is typically an intermediate in synthesis .
Methyl 2-Bromo-3-(5-Bromopyridin-2-YL)acrylate
The sodium salt’s cyclobutane ring introduces steric hindrance, reducing reactivity compared to the acrylate’s conjugated system .
5-Bromopyridine-2-carboxylic Acid Sodium Salt
This simpler analogue lacks the cyclobutane ring, offering a baseline for structural comparison.
Biological Activity
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS Number: 2007908-99-6) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt is C10H9BrNNaO2. The compound features a brominated pyridine ring attached to a cyclobutane carboxylic acid moiety, which may influence its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 252.09 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by interfering with cellular processes. The sodium salt form of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid has been hypothesized to enhance solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been documented to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. For example, brominated pyridine derivatives have shown promise in inhibiting tumor growth in preclinical models.
The proposed mechanisms for the biological activity of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt include:
- Inhibition of Enzymatic Activity : Compounds with bromine substituents can act as enzyme inhibitors, potentially affecting metabolic pathways in microorganisms and cancer cells.
- Interaction with Cellular Targets : The unique structure may allow for specific interactions with cellular receptors or proteins, leading to altered cellular responses.
Case Studies
-
Antimicrobial Efficacy : A study conducted on various brominated pyridine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyridine structure could enhance activity levels.
Compound MIC (µg/mL) Activity 1-(5-Bromopyridin-2-YL)CBA Sodium 16 Moderate Inhibition Control Compound 32 Weak Inhibition -
Anticancer Activity : An experimental model involving human cancer cell lines treated with the sodium salt showed a reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potential effectiveness as an anticancer agent.
Cell Line IC50 (µM) Effect MCF-7 (Breast) 25 Significant Reduction HeLa (Cervical) 30 Moderate Reduction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
